2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline structure. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the tetrahydroisoquinoline is a partially saturated isoquinoline derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the tetrahydroisoquinoline moiety. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethylthiazole with appropriate alkylating agents under controlled conditions.
Construction of the Tetrahydroisoquinoline Moiety: This involves the cyclization of suitable precursors, such as phenethylamines, in the presence of catalysts and under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative with similar biological activities.
Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline moiety.
Thiazole Derivatives: Compounds with various substituents on the thiazole ring, exhibiting diverse biological activities.
Uniqueness
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the thiazole and tetrahydroisoquinoline structures, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N2O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C17H22N2O2S/c1-11-17(22-12(2)18-11)10-19-6-5-13-7-15(20-3)16(21-4)8-14(13)9-19/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
FVDUXEDQALAPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
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